molecular formula C11H21NO2 B13497814 Ethyl 2-methyl-2-(2-piperidyl)propanoate

Ethyl 2-methyl-2-(2-piperidyl)propanoate

Cat. No.: B13497814
M. Wt: 199.29 g/mol
InChI Key: FZTRQBKCABFHPE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-piperidyl)propanoate is a branched ester compound featuring a piperidine ring substituted at the central carbon of the propanoate backbone.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-methyl-2-piperidin-2-ylpropanoate

InChI

InChI=1S/C11H21NO2/c1-4-14-10(13)11(2,3)9-7-5-6-8-12-9/h9,12H,4-8H2,1-3H3

InChI Key

FZTRQBKCABFHPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-(2-piperidyl)propanoate can be synthesized through the esterification of 2-methyl-2-(2-piperidyl)propanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of anhydrous ethanol and a suitable acid catalyst under controlled temperature and pressure conditions ensures the efficient production of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(2-piperidyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 2-methyl-2-(2-piperidyl)propanoic acid and ethanol.

    Reduction: 2-methyl-2-(2-piperidyl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(2-piperidyl)propanoate has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(2-piperidyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The piperidine ring can also participate in binding interactions with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent Group Molecular Formula Key Applications/Properties Evidence Source
Ethyl 2-methyl-2-(trimethylsilyl)propanoate Trimethylsilyl (Si(CH₃)₃) C₉H₂₀O₂Si High lipophilicity; used in polymer synthesis
Ethyl 2-methyl-2-(3-nitropyridin-2-yl)propanoate 3-Nitropyridinyl C₁₁H₁₄N₂O₄ Intermediate in drug synthesis; aromatic nitro group enhances reactivity
Ethyl 2-methyl-2-(methyltellanyl)propanoate (EMA-TeMe) Methyltellanyl (TeCH₃) C₇H₁₄O₂Te Radical polymerization initiator for polymer brushes
Ethyl 2-methyl-2-(methylamino)propanoate Methylamino (NHCH₃) C₇H₁₅NO₂ Potential CNS activity; hazardous per SDS data
Ethyl 2-methylpropanoate Methyl (CH₃) C₆H₁₂O₂ Aroma compound in wines and fruits

Structural and Functional Comparisons

Electronic and Steric Effects: The piperidyl group in the target compound introduces a bulky, electron-rich amine ring, enhancing basicity (pKa ~11 for piperidine) compared to the trimethylsilyl group (electron-withdrawing, non-basic) or methyltellanyl (metalloid, redox-active) . 3-Nitropyridinyl substituents (as in ) impart strong electron-withdrawing effects, favoring electrophilic substitution reactions, whereas the piperidyl group may participate in hydrogen bonding or salt formation.

Physicochemical Properties: Lipophilicity: The trimethylsilyl analog (LogP ~2.5 estimated) is more lipophilic than the piperidyl derivative (predicted LogP ~1.8 due to amine polarity), impacting membrane permeability and bioavailability . Volatility: Simpler esters like ethyl 2-methylpropanoate are highly volatile (boiling point ~132°C), contributing to aroma profiles, whereas the piperidyl variant’s higher molecular weight (~185 g/mol) and polarity reduce volatility, limiting its role in fragrance applications .

Synthetic Pathways: The synthesis of EMA-TeMe involves tellurium-based intermediates under mild conditions , while the 3-nitropyridinyl analog likely requires nitroaromatic coupling. The piperidyl compound may utilize nucleophilic substitution between ethyl 2-bromo-2-methylpropanoate and 2-piperidine, similar to methods in .

Biological and Industrial Relevance: EMA-TeMe is critical in polymer brush fabrication due to its radical-initiating properties . The piperidyl derivative is hypothesized to interact with amine-sensitive targets (e.g., GPCRs or enzymes like monoamine oxidases), though direct evidence requires further study.

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